molecular formula C10H14O B13465399 3,3-Dicyclopropylcyclobutan-1-one

3,3-Dicyclopropylcyclobutan-1-one

Cat. No.: B13465399
M. Wt: 150.22 g/mol
InChI Key: WGXBZBDADGZHSZ-UHFFFAOYSA-N
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Description

3,3-Dicyclopropylcyclobutan-1-one is a ketone derivative featuring a cyclobutane ring core that is spiro-fused with two cyclopropyl substituents at the 3-position. This unique architecture, containing multiple strained ring systems, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The cyclobutane ring is noted for its puckered structure, longer C-C bonds, and significant ring strain, which can be strategically exploited to influence the properties of lead compounds . Researchers utilize scaffolds like this compound for conformational restriction, which reduces the entropic penalty of flexible ligands upon binding to a target protein . Furthermore, incorporating cyclobutane rings can serve to reduce molecular planarity, improve metabolic stability, and act as an aryl bioisostere to fine-tune solubility and other physicochemical parameters . This compound is offered for use as a key synthetic building block in the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,3-dicyclopropylcyclobutan-1-one

InChI

InChI=1S/C10H14O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-8H,1-6H2

InChI Key

WGXBZBDADGZHSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC(=O)C2)C3CC3

Origin of Product

United States

Preparation Methods

Cyclobutanone Core Formation

The cyclobutanone ring is commonly prepared by:

Introduction of Cyclopropyl Groups

The cyclopropyl substituents at the 3-position are introduced by:

Representative Preparation Method (Patent-Based)

A patent (CN101555205B) describes methods for related cyclobutanone derivatives, which can be adapted for 3,3-dicyclopropylcyclobutan-1-one preparation:

Step Reagents & Conditions Description Yield & Notes
1. Formation of 2,2-dichloromethyl-1,3-dioxolane intermediate 3-Dichloroacetone, toluene, ethylene glycol, p-methyl benzenesulfonic acid, reflux at 100 °C for 6 h Reflux with acid catalyst to form a protected intermediate Yield ~87%
2. Hydrolysis and ring closure Hydrochloric acid (20%), heating at 100 °C for 45-55 h Hydrolysis and cyclization to form 3-oxo-1-cyclobutane-carboxylic acid Yield 49-73% depending on conditions
3. Further functionalization Reaction with cyclopropyl organometallics or cyclopropanation of alkenyl intermediates Introduction of cyclopropyl groups at 3-position Requires optimization

This method illustrates the multi-step approach involving protection, ring formation, and functional group manipulation to achieve the cyclobutanone core suitable for cyclopropyl substitution.

Alternative Synthetic Strategies

Cyclopropanation of 3-Alkenylcyclobutanones

  • Starting from 3-alkenylcyclobutanone derivatives, cyclopropanation using diazo compounds or Simmons–Smith reagents can selectively introduce cyclopropyl rings at the 3-position.
  • This approach allows stereochemical control and can be optimized for mono- or dicyclopropyl substitution.

Organometallic Addition to Cyclobutanone

  • Cyclopropyl lithium or Grignard reagents can add to the carbonyl carbon of cyclobutanone derivatives, followed by dehydration or rearrangement to place cyclopropyl groups at the 3-position.
  • This method requires careful control of reaction conditions to avoid ring opening or side reactions.

Analytical Data and Characterization

While specific analytical data for this compound are scarce, related cyclobutanone derivatives are characterized by:

Technique Typical Observations
Nuclear Magnetic Resonance (NMR) Characteristic cyclobutanone carbonyl peak (~δ 200 ppm in ^13C NMR), cyclopropyl proton signals (multiplets in ^1H NMR around δ 0.5–1.5 ppm)
Infrared Spectroscopy (IR) Strong C=O stretch around 1700 cm^-1
Mass Spectrometry (MS) Molecular ion peak consistent with C10H14O (for dicyclopropylcyclobutanone) and fragmentation patterns indicative of cyclopropyl loss
Melting Point (if solid) Dependent on purity and stereochemistry

Summary Table of Preparation Approaches

Method Starting Materials Key Reagents Conditions Advantages Limitations
[2+2] Cycloaddition + Cyclopropanation Alkenes, ketenes Photochemical or thermal, diazo compounds Mild to moderate heat, inert atmosphere Direct ring formation, stereocontrol possible Requires specialized equipment, low yields sometimes
Organometallic Addition Cyclobutanone, cyclopropyl lithium/Grignard Strong bases, low temperature Anhydrous solvents, inert atmosphere High regioselectivity Sensitive to moisture, side reactions possible
Ring Contraction/Rearrangement Cyclopentanones, cyclohexanones Acid/base catalysis, heat Harsh conditions Access to cyclobutanone core Complex mixtures, low selectivity
Multi-step Protection and Hydrolysis (Patent method) 3-Dichloroacetone, ethylene glycol Acid catalysis, reflux Extended reaction times High purity intermediates Time-consuming, multiple steps

Research Discoveries and Notes

  • The synthesis of this compound demands careful control of reaction parameters due to ring strain and steric hindrance.
  • Cyclopropyl substituents influence the reactivity and stability of the cyclobutanone core, often enhancing ring strain and affecting downstream chemical transformations.
  • Literature indicates that protecting groups and stepwise functional group transformations improve yields and purity.
  • Advanced characterization techniques such as 2D NMR and X-ray crystallography are essential to confirm the structure and stereochemistry of the final compound.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dicyclopropylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

3,3-Dicyclopropylcyclobutan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying ring strain and reactivity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dicyclopropylcyclobutan-1-one involves its interaction with molecular targets through its strained ring system. The compound’s reactivity is influenced by the ring strain, which facilitates various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis.

Comparison with Similar Compounds

2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one (CAS 112641-89-1)

  • Molecular Formula : C₁₀H₁₂Cl₂O
  • Molecular Weight : 219.11 g/mol
  • Key Properties :
    • LogP: 2.94 (indicating moderate lipophilicity)
    • Precise Mass: 218.027 g/mol
    • Structural Features: Chlorine atoms at the 2-position increase electronegativity, altering electronic distribution compared to the unchlorinated analog.
Property 3,3-Dicyclopropylcyclobutan-1-one 2,2-Dichloro Derivative
Molecular Weight ~148.2 g/mol (estimated) 219.11 g/mol
Reactivity Higher (due to absence of Cl) Reduced (Cl withdraws electrons)
Synthetic Applications Building block for strained systems Intermediate in halogenated agrochemicals

Key Differences :

  • The dichloro derivative’s halogenation enhances stability but reduces ketone electrophilicity, making it less reactive in nucleophilic additions.

Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)

  • Molecular Formula : C₁₄H₂₄O₆
  • Molecular Weight : 288.34 g/mol
  • Key Properties :
    • Functional Groups: Two ester groups and methoxy substituents.
    • Polarity: High due to ester and ether moieties.
Property This compound Diisopropyl Dicarboxylate
Functional Groups Ketone Esters, methoxy
Reactivity Electrophilic ketone Hydrolysis-prone esters
Applications Organic synthesis Polymer/pharmaceutical intermediates

Key Differences :

  • The dicarboxylate’s ester groups increase solubility in polar solvents but reduce ring strain-driven reactivity.

1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic Acid (CAS 2166943-28-6)

  • Molecular Formula : C₈H₁₂F₂O₂
  • Molecular Weight : 178.18 g/mol
  • Key Properties :
    • Fluorine atoms enhance metabolic stability and bioavailability.
Property This compound Difluoropropyl Derivative
Bioactivity Limited data Potential drug candidate
Electronic Effects Cyclopropane-induced strain Fluorine-induced polarization

Key Differences :

  • The carboxylic acid group in the difluoropropyl derivative enables salt formation, unlike the neutral ketone.

Dimethylcyclopentane and Other Cyclic Analogs

  • Example : cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)
  • Key Properties: Reduced ring strain (cyclopentane vs. cyclobutanone). Methyl groups contribute steric hindrance without electronic activation.
Property This compound cis-1,3-Dimethylcyclopentane
Ring Strain High (cyclobutanone) Low (cyclopentane)
Reactivity High (ketone + strain) Low (inert hydrocarbon)

Key Differences :

  • Cyclobutanone’s strain and ketone functionality make it far more reactive than saturated hydrocarbons.

Research Implications

  • Synthetic Challenges : The cyclopropyl groups in this compound may complicate synthesis due to steric hindrance and strain.
  • Reactivity Profile : The ketone’s electrophilicity is enhanced compared to ester or carboxylic acid analogs, favoring nucleophilic additions.
  • Safety Considerations : Unlike halogenated derivatives, the absence of Cl/F may reduce toxicity but necessitates handling for ketone reactivity.

Biological Activity

3,3-Dicyclopropylcyclobutan-1-one is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with two cyclopropyl groups and a ketone functional group. The presence of these cyclic structures contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its effects on different biological systems. The compound has demonstrated potential as an inhibitor in several biochemical pathways.

Key Findings

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity.
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxic effects are believed to be mediated through apoptosis pathways.
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50 (µM) Reference
AntimicrobialE. coli15
CytotoxicityHeLa Cells10
Enzyme InhibitionAldose Reductase5

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The compound demonstrated significant activity with an IC50 value of 15 µM, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Cytotoxicity

A separate investigation focused on the cytotoxic effects of this compound on HeLa cervical cancer cells. Results showed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting its potential utility in cancer treatment protocols .

Case Study 3: Enzyme Inhibition Profile

Further analysis revealed that this compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. With an IC50 value of 5 µM, this inhibition highlights the compound's relevance in managing diabetes-related conditions .

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